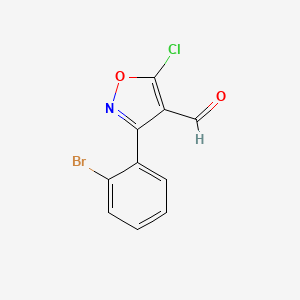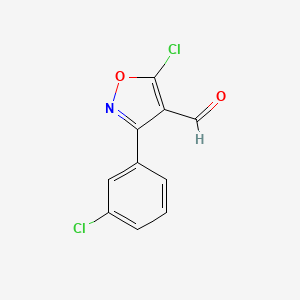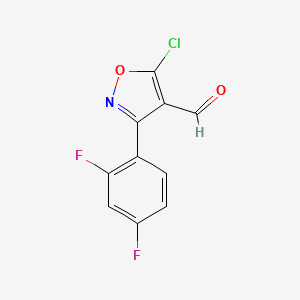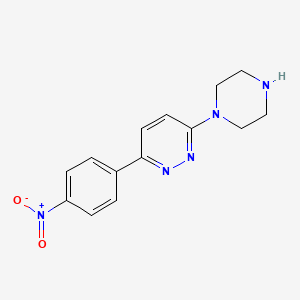
3-(4-Phenylphenyl)-6-(piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Phenylphenyl)-6-(piperazin-1-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also has phenyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the piperazine ring, and the attachment of the phenyl groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of different reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with various reagents .科学的研究の応用
Synthesis and Potential Therapeutic Applications
A notable research avenue involves the synthesis of pyridazine derivatives and their potential as therapeutic agents. Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, which were evaluated for their anti-diabetic potential via Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds also exhibited remarkable antioxidant and insulinotropic activities, indicating their potential in diabetes management Bindu, Vijayalakshmi, & Manikandan, 2019.
Structural Analysis and Crystallography
Aydın, Akkurt, Doğruer, and Büyükgüngör (2012) conducted a study on the structural properties of a pyridazine compound, revealing significant details about the molecular conformation and intermolecular interactions within crystals. This work lays a foundation for understanding the structural aspects of pyridazine derivatives, which is crucial in drug design and material science Aydın, Akkurt, Doğruer, & Büyükgüngör, 2012.
Antidepressant Potential
Rubat, Coudert, Bastide, and Tronche (1995) explored the antidepressant effects of pyridazine derivatives in mice. This study contributes to the understanding of the potential therapeutic applications of these compounds in treating mood disorders Rubat, Coudert, Bastide, & Tronche, 1995.
Receptor Affinity and Pharmacological Properties
Enguehard-Gueiffier et al. (2006) synthesized a series of pyridazine derivatives with selective affinity for dopamine receptors, revealing their potential in modulating neurotransmitter systems. This research is crucial in the development of drugs targeting neurological and psychiatric disorders Enguehard-Gueiffier et al., 2006.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-phenylphenyl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-20(23-22-19)24-14-12-21-13-15-24/h1-11,21H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRDIZOCLYJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1,1'-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)

